molecular formula C15H19N3O5 B5964312 methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside

methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside

Cat. No. B5964312
M. Wt: 321.33 g/mol
InChI Key: NUVHFJVIWQKKGF-UHFFFAOYSA-N
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Description

Methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside, also known as MADPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of 2-azido-2-deoxy-D-glucose (ADG), which is a widely used tool for studying glucose uptake in cells. MADPH is a modified version of ADG that has an additional phenylethylidene group attached to it, which enhances its stability and solubility.

Scientific Research Applications

Methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside has several potential applications in scientific research. One of the main uses of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is as a probe for studying glucose uptake in cells. Glucose is a vital nutrient for cells, and its uptake is regulated by various transporters and signaling pathways. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside can be used to visualize and quantify glucose uptake in cells using fluorescence microscopy or flow cytometry. This technique has been used to study glucose uptake in cancer cells, which have a higher demand for glucose than normal cells.
Another potential application of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is in the development of new drugs for treating diabetes and other metabolic disorders. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside can be used to screen for compounds that modulate glucose uptake or metabolism in cells. This approach can lead to the discovery of new drugs that target glucose metabolism pathways and improve glucose homeostasis in the body.

Mechanism of Action

The mechanism of action of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is transported into cells by glucose transporters, which recognize it as a glucose analog. Once inside the cell, methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is phosphorylated by hexokinase, which converts it to methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside-6-phosphate. This compound is then metabolized by the glycolytic pathway, leading to the production of ATP and other metabolic intermediates.
Biochemical and Physiological Effects
methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside has several biochemical and physiological effects on cells. One of the main effects is its ability to inhibit glycolysis, which is the process by which glucose is converted to ATP. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside competes with glucose for binding to hexokinase, which is the first enzyme in the glycolytic pathway. This competition leads to a decrease in ATP production and a shift in cellular metabolism towards other pathways.
methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside also has an effect on cellular signaling pathways that regulate glucose uptake and metabolism. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy metabolism in cells. Activation of AMPK leads to an increase in glucose uptake and a decrease in gluconeogenesis, which is the process by which glucose is synthesized in the liver.

Advantages and Limitations for Lab Experiments

Methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside has several advantages and limitations for lab experiments. One of the main advantages is its stability and solubility, which make it easy to handle and store. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is also highly specific for glucose transporters and hexokinase, which allows for precise measurements of glucose uptake and metabolism in cells.
However, methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside has some limitations that need to be considered in lab experiments. One limitation is its toxicity, which can affect cell viability and lead to false results. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside can also be metabolized by other enzymes in the cell, leading to the production of unwanted byproducts. Finally, methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is not suitable for in vivo experiments due to its poor bioavailability and rapid clearance from the body.

Future Directions

There are several future directions for research on methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside. One direction is the development of new derivatives of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside that have improved properties for studying glucose uptake and metabolism in cells. These derivatives can be designed to have higher specificity, lower toxicity, and better bioavailability.
Another direction is the use of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside in combination with other probes and imaging techniques to study glucose metabolism in vivo. This approach can provide a more comprehensive understanding of glucose metabolism in the body and its role in disease.
Finally, methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside can be used to study the effects of various compounds on glucose uptake and metabolism in cells. This approach can lead to the discovery of new drugs for treating metabolic disorders and cancer.
Conclusion
In conclusion, methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is a chemical compound that has several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside is a valuable tool for studying glucose uptake and metabolism in cells and has the potential to lead to the discovery of new drugs for treating metabolic disorders and cancer.

Synthesis Methods

The synthesis of methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside involves several steps, starting with the protection of the hydroxyl groups on glucose using acetyl groups. The protected glucose is then converted to ADG using azide chemistry. The final step involves the addition of the phenylethylidene group to the ADG molecule using a Wittig reaction. The resulting compound is methyl 2-azido-2-deoxy-4,6-O-(1-phenylethylidene)hexopyranoside, which is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

7-azido-6-methoxy-2-methyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-15(9-6-4-3-5-7-9)21-8-10-13(23-15)12(19)11(17-18-16)14(20-2)22-10/h3-7,10-14,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVHFJVIWQKKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC)N=[N+]=[N-])O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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